molecular formula C25H25N3O5S2 B2660550 Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 362502-01-0

Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2660550
CAS No.: 362502-01-0
M. Wt: 511.61
InChI Key: NZYBAYFIWQLVJY-UHFFFAOYSA-N
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Description

Historical Development of Thienopyrimidine Scaffold in Medicinal Chemistry

Thienopyrimidines, fused heterocyclic systems combining thiophene and pyrimidine rings, emerged as critical scaffolds in medicinal chemistry due to their structural resemblance to purine bases like adenine and guanine. First synthesized in the mid-20th century, these compounds gained prominence as bioisosteres capable of mimicking nucleobases in DNA and RNA, enabling interactions with enzymes and receptors involved in genetic and metabolic processes. By the 1980s, researchers began exploring their potential in anticancer therapies, leveraging their ability to intercalate DNA or inhibit key enzymes like thymidylate synthase. The 2010s marked a turning point, with systematic reviews highlighting their broad-spectrum applications, including antimicrobial, anti-inflammatory, and central nervous system (CNS)-protective activities. For instance, derivatives bearing sulfonamide or ethoxyphenyl groups demonstrated enhanced binding affinities to kinases and G-protein-coupled receptors. This historical trajectory underscores the scaffold’s versatility and adaptability in addressing diverse therapeutic challenges.

Structural Significance of Thieno[3,2-d]pyrimidine Core

The thieno[3,2-d]pyrimidine isomer distinguishes itself through its planar, conjugated system, which facilitates π-π stacking interactions with aromatic residues in biological targets. Unlike the [2,3-d] and [3,4-d] isomers, the [3,2-d] configuration positions the sulfur atom and nitrogen centers to optimize hydrogen bonding and hydrophobic interactions (Table 1). Computational studies reveal that the 3,2-fused ring system enhances electronic delocalization, improving stability and bioavailability compared to non-fused pyrimidines. Substituents at the 2-, 3-, and 4-positions further modulate activity; for example, the 4-oxo group in the target compound enables hydrogen bonding with catalytic residues in kinase domains. These structural features make the core indispensable for designing high-affinity ligands.

Table 1: Comparative Analysis of Thienopyrimidine Isomers

Isomer Planarity Electronic Features Common Substitutions
Thieno[2,3-d] Moderate Localized charge 4-Amino, 2-methyl
Thieno[3,2-d] High Delocalized π-system 4-Oxo, 3-aryl, 2-thioether
Thieno[3,4-d] Low Polarizable 2-Thioxo, 4-carboxylate

Research Evolution of Functionalized Thienopyrimidines

Functionalization strategies have transformed thienopyrimidines from simple heterocycles to multifunctional therapeutics. Early work focused on halogenation and alkylation to improve solubility, but recent advances prioritize targeted modifications:

  • Thorpe-Ziegler Cyclization : This method constructs the thieno-fused ring from pyrimidine precursors, enabling precise control over substituents at the 3- and 4-positions. For example, Abdel Hamid et al. synthesized 4-oxo derivatives with 71% yield using mercaptocarbonitrile intermediates.
  • Gewald Reaction : By condensing thiobarbituric acid with aldehydes and nitriles, researchers access 2-aminothieno[3,2-d]pyrimidines, which serve as precursors for further functionalization.
  • Sulfur-Based Modifications : Introducing thioether linkages, as seen in the target compound’s 2-thioacetamido group, enhances metabolic stability and target engagement.

These innovations have yielded compounds with nanomolar potency against Helicobacter pylori (IC~50~ = 0.0068 μM) and selective ATR kinase inhibition for cancer therapy.

Biological Relevance of Ethoxyphenyl-Substituted Derivatives

The 4-ethoxyphenyl moiety in the target compound plays dual roles:

  • Electron-Donating Effects : The ethoxy group’s oxygen atom donates electron density to the phenyl ring, enhancing π-stacking with hydrophobic pockets in enzymes like NADH:ubiquinone oxidoreductase (Complex I). Mutagenesis studies confirm that residues T400 and A402 in H. pylori’s NuoD subunit directly interact with ethoxyphenyl groups.
  • Pharmacokinetic Optimization : Ethoxy substituents improve lipophilicity, facilitating membrane permeation while maintaining aqueous solubility through hydrogen bonding.

When combined with the thioacetamido-benzoate tail, these features create a multifunctional ligand capable of simultaneous hydrophobic, hydrogen-bonding, and covalent interactions (Figure 1).

Figure 1: Key Interactions of the Target Compound

  • Thieno[3,2-d]pyrimidine Core : Binds ATP pockets via π-π stacking.
  • 4-Ethoxyphenyl Group : Anchors to hydrophobic subpockets in NuoD.
  • Thioacetamido Linker : Forms disulfide-like bonds with cysteine residues.
  • Ethyl Benzoate : Enhances solubility via ester hydrolysis in vivo.

This strategic functionalization exemplifies modern approaches to balancing potency and drug-like properties in thienopyrimidine research.

Properties

IUPAC Name

ethyl 4-[[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S2/c1-3-32-19-11-9-18(10-12-19)28-23(30)22-20(13-14-34-22)27-25(28)35-15-21(29)26-17-7-5-16(6-8-17)24(31)33-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYBAYFIWQLVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multi-step organic synthesis. One common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene derivatives, with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the thieno[3,2-d]pyrimidine core is reacted with ethoxybenzene derivatives in the presence of a catalyst.

    Thioether Formation:

    Acetamido Group Addition: This step involves the acylation of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The final step is the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its anti-inflammatory, anti-cancer, and antimicrobial properties. The thieno[3,2-d]pyrimidine core is particularly noted for its ability to interact with various biological targets, making it a valuable scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets in biological systems. The thieno[3,2-d]pyrimidine core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key pathways involved in disease processes, such as inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Structural Comparison with Analogous Thienopyrimidine Derivatives

Thienopyrimidine derivatives exhibit diverse biological activities modulated by substituent variations. Key structural comparisons include:

Core Modifications

  • Target Compound: Features a 3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-4-one core, providing partial saturation that may enhance conformational flexibility.

Substituent Variations at Position 3

  • 4-Ethoxyphenyl (Target) : The ethoxy group enhances electron-donating capacity and lipophilicity compared to methyl or halogen substituents.
  • 3,5-Dimethoxybenzyl (G1-4, ) : Bulkier substituent with dual methoxy groups, likely improving solubility but reducing membrane permeability.

Linker and Terminal Group Diversity

  • Thioacetamido Linker : Common in the target compound and G1-4, this linker may facilitate hydrogen bonding with biological targets .
  • Terminal Groups : The ethyl benzoate in the target compound contrasts with G1-4’s trifluoromethylbenzothiazole, which introduces strong hydrophobic and electronegative properties .

Physicochemical Properties and Molecular Characteristics

Molecular Weight and Lipophilicity

  • Target Compound : Estimated molecular weight ≈ 550–600 g/mol (based on analogs). The ethoxy group increases logP compared to methyl analogs.
  • G1-4 : Molecular weight 594.64; trifluoromethyl group significantly elevates hydrophobicity .

Solubility and Stability

  • Ethyl Benzoate Terminal Group (Target) : May improve solubility in organic solvents compared to benzothiazole derivatives.
  • 3,5-Dimethoxybenzyl (G1-4) : Polar methoxy groups enhance aqueous solubility but could reduce bioavailability .

Biological Activity

Molecular Formula and Characteristics

  • Molecular Formula : C22H25N3O3S2
  • Molecular Weight : 425.58 g/mol
  • CAS Number : 870246-48-3

The compound's structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of ethoxy and benzoate groups may influence its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thieno[3,2-d]pyrimidines have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In vitro Studies

A study evaluated the cytotoxic effects of related thieno[3,2-d]pyrimidine derivatives on several cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells). The results demonstrated that these compounds could reduce cell viability significantly at micromolar concentrations.

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BHeLa10
Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoateTBD

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar thieno[3,2-d]pyrimidine derivatives have been tested against various bacterial strains.

Research Findings

In a comparative study against Gram-positive and Gram-negative bacteria, compounds exhibited varying degrees of antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several derivatives.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of DNA synthesis : Compounds may interfere with the replication of DNA in cancer cells.
  • Induction of reactive oxygen species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent cell death in tumor cells.
  • Apoptosis activation : The compound may activate apoptotic pathways through caspase activation.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing this compound, and how can reaction yields be improved?

  • The compound’s synthesis typically involves multi-step reactions, including coupling of thieno[3,2-d]pyrimidinone intermediates with acetamido benzoate derivatives under inert atmospheres. For example, a common approach involves reacting a thiol-containing pyrimidinone precursor with a bromoacetamido benzoate derivative in DMF with trimethylamine as a base, followed by purification via flash chromatography and recrystallization (e.g., ethanol) . Yield optimization may require adjusting stoichiometry, solvent polarity, or temperature during coupling steps .

Q. How can the purity and structural integrity of the compound be validated?

  • Use a combination of analytical techniques:

  • HPLC with UV detection to assess purity (≥95% recommended for pharmacological studies).
  • 1H/13C NMR to confirm functional groups (e.g., ethoxy, thioether, and amide linkages). Cross-check peak assignments with literature data for analogous thienopyrimidine derivatives .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What crystallographic methods are suitable for resolving its 3D structure?

  • Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Crystallization conditions (e.g., ethanol/water mixtures) must be optimized to obtain high-quality crystals. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Advanced Research Questions

Q. How can computational modeling predict this compound’s binding affinity to target proteins?

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or dehydrogenases). Parameterize the compound’s force field with tools like Gaussian09 for charge calculations. Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability over time .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • If NMR signals overlap (e.g., aromatic protons in the benzoate moiety), use 2D techniques (COSY, HSQC) to resolve spin systems. For ambiguous mass fragments, compare with synthetic intermediates or isotopically labeled analogs. Cross-reference with IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) vibrations .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Systematically modify substituents (e.g., ethoxyphenyl to methoxyphenyl, thioether to sulfone) and test biological activity. Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate functional groups with potency. Prioritize derivatives with improved solubility (logP calculations) and metabolic stability (microsomal assays) .

Q. What experimental controls are critical in pharmacological assays to ensure reproducibility?

  • Include positive controls (e.g., known kinase inhibitors for enzyme assays) and vehicle controls (DMSO/ethanol at matching concentrations). Validate assay conditions via dose-response curves (IC50/EC50) across triplicate runs. For cellular studies, monitor cytotoxicity using parallel assays (e.g., MTT or LDH release) .

Methodological Notes

  • Data Contradiction Analysis : Discrepancies in biological activity across studies may arise from assay variability (e.g., cell line differences, incubation times). Replicate experiments under standardized protocols and use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Synthetic Challenges : Side products (e.g., disulfides or oxidized thioethers) can form during coupling steps. Monitor reactions via TLC and employ reducing agents (e.g., DTT) if needed .

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